SBC-110736 is a synthetic small molecule designed as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a significant role in cholesterol metabolism. By inhibiting PCSK9, SBC-110736 aims to enhance low-density lipoprotein receptor (LDLR) activity, thereby reducing cholesterol levels in the bloodstream. This compound has garnered attention for its potential therapeutic applications in managing hypercholesterolemia and cardiovascular diseases.
SBC-110736 was developed by scientists as part of research initiatives focused on small-molecule inhibitors targeting PCSK9. The compound is derived from a series of modifications to existing structures known to interact with the PCSK9/LDLR pathway, with its efficacy demonstrated in various preclinical studies involving animal models.
SBC-110736 belongs to the class of small molecule inhibitors. It is specifically classified as a PCSK9 inhibitor, which directly targets the interaction between PCSK9 and LDLR, facilitating increased LDLR availability on hepatocyte surfaces.
The synthesis of SBC-110736 involves several steps that include solid-phase synthesis techniques and structure-activity relationship studies. The compound's synthesis typically begins with the selection of a core scaffold, followed by the introduction of various side chains to optimize binding affinity and selectivity towards PCSK9.
Technical Details:
The molecular structure of SBC-110736 features a complex arrangement that includes multiple functional groups essential for its biological activity. The specific configuration aids in binding to the PCSK9 protein, thus inhibiting its function.
SBC-110736 undergoes various chemical reactions during its synthesis and upon administration. The primary reaction of interest is its binding interaction with PCSK9, which can be characterized as a reversible binding process.
Technical Details:
The mechanism by which SBC-110736 exerts its effects involves competitive inhibition of PCSK9 binding to LDLR. By preventing this interaction, SBC-110736 increases the recycling and surface expression of LDLR on hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol from the bloodstream.
Studies have shown that administration of SBC-110736 leads to significant reductions in serum cholesterol levels in animal models, indicating its potential efficacy in clinical settings.
SBC-110736 is generally characterized by:
SBC-110736 has significant potential applications in scientific research and clinical therapeutics:
The systematic IUPAC designation for SBC-110736 is N-[4-(2-Phenyl-4-p-tolyl-piperazine-1-carbonyl)-phenyl]-acetamide. This nomenclature precisely describes its molecular architecture: a phenylacetamide core linked to a phenylpiperazine scaffold with a para-methylphenyl (tolyl) substituent. The name reflects the critical pharmacophoric elements required for PCSK9 inhibitory activity, particularly the carbonyl group bridging the aromatic systems and the acetamide functionality [5] [9].
SBC-110736 possesses the chemical formula C₂₆H₂₇N₃O₂ and a molecular weight of 413.51 g/mol. This formula is consistently validated across multiple analytical certificates and supplier specifications. The elemental composition breaks down to carbon (75.52%), hydrogen (6.58%), nitrogen (10.16%), and oxygen (7.74%), confirming the heteroatom-rich nature of this small molecule inhibitor [4] [5] [8].
The synthetic route and structural optimization of SBC-110736 originate from the international patent WO2014150395A1 ("Anti-PCSK9 Compounds and Methods for the Treatment and/or Prevention of Cardiovascular Diseases"). This patent details the rational design of piperazine-derived small molecules targeting PCSK9's functional domains. The compound emerges from structure-activity relationship (SAR) studies focusing on:
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9